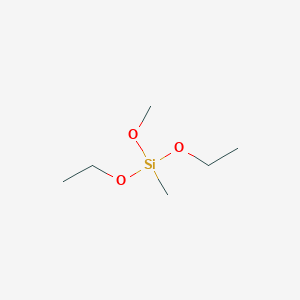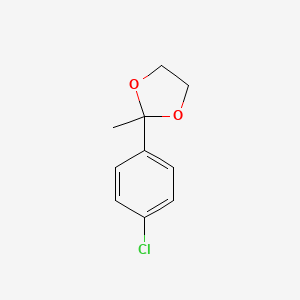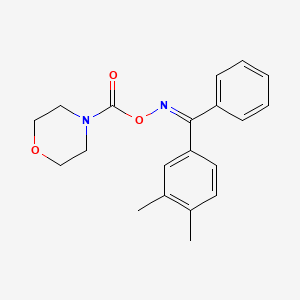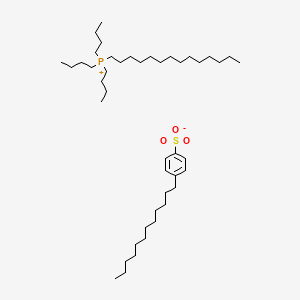
Sodium 2,4,6-triisopropylbenzenesulfonate
Overview
Description
Sodium 2,4,6-triisopropylbenzenesulfonate (TIPBS) is an organic compound that has been used in a variety of scientific research applications. It is a white powder that is soluble in water and has a wide range of properties that make it useful for research. It is also known as sodium triphenylsulfonate, sodium triphenylsulfonate, sodium phenylsulfonate, and triphenylsulfonate sodium salt. TIPBS has been used in research for its ability to solubilize and stabilize proteins, lipids, and other biological molecules.
Scientific Research Applications
1. Use in Adsorbent Preparation for Decontamination Processes
Sodium dodecylbenzenesulfonate (SDBS), a related compound, has been utilized in the preparation of silica-based adsorbents with surface-functionalization for nuclear decontamination processes. These adsorbents efficiently remove radioactive atoms, including Cs ions bound to SDBS, through electrostatic attraction in a mesoporous structure (Kim, J. Kim, Lee, & Lee, 2019).
2. Investigation in Micellar Structure and Growth
Studies on sodium p-n-dodecylbenzenesulfonate, a similar compound, have revealed insights into micellar structure and growth. These investigations help in understanding the behavior of surfactants in various applications, including detergents and emulsifiers (Caponetti et al., 1987).
3. Application in Organometallic Chemistry
Research has shown that sodium 3-(2,6-diisopropylphenyl)imino)methyl)-4-hydroxybenzenesulfonate, a compound related to sodium 2,4,6-triisopropylbenzenesulfonate, can be used to synthesize palladium(II) complexes. These complexes have been found effective as catalysts in methoxycarbonylation of 1-hexene, a significant reaction in industrial organic chemistry (Akiri & Ojwach, 2021).
4. Role in Luminescent Coordination Polymers
Sodium 4-hydroxybenzenesulfonate, structurally related to sodium 2,4,6-triisopropylbenzenesulfonate, has been used in synthesizing luminescent lanthanide coordination polymers. These materials have potential applications in optical and electronic devices (Yang et al., 2008).
5. Aggregation Studies in Aqueous Solutions
Research on sodium alkylbenzenesulfonates, similar to sodium 2,4,6-triisopropylbenzenesulfonate, has provided valuable insights into the molecular motion and aggregation behavior of surfactants in aqueous solutions. These findings are crucial for applications in areas such as cleaning agents and emulsion stabilizers (Nagashima & Blum, 2001).
properties
IUPAC Name |
sodium;2,4,6-tri(propan-2-yl)benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S.Na/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6;/h7-11H,1-6H3,(H,16,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACOHNQVNKGMLQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,4,6-triisopropylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2-[(2-Methylprop-2-enoyl)oxy]ethyl)phosphonic acid](/img/structure/B6320721.png)



![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)
![Ethyl (1R*,2R*,3R*,5S*)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320742.png)

![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)